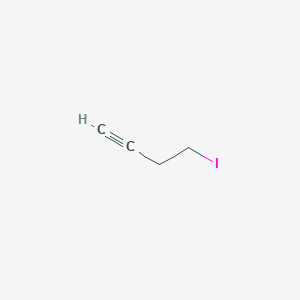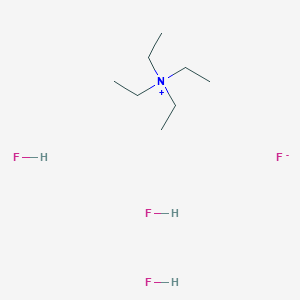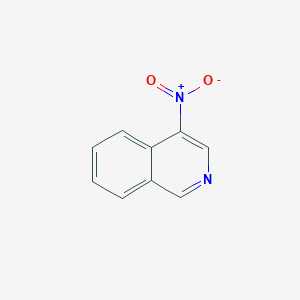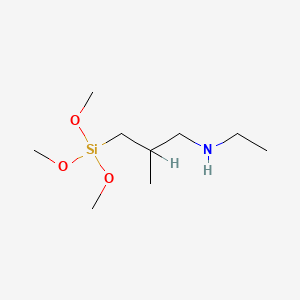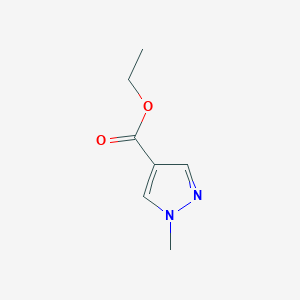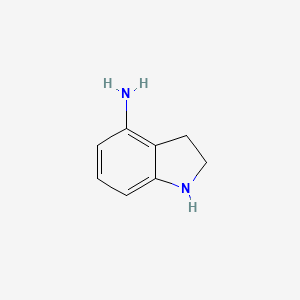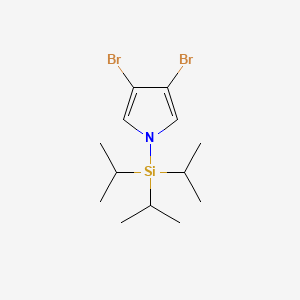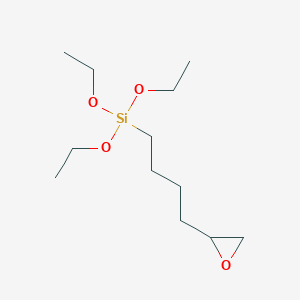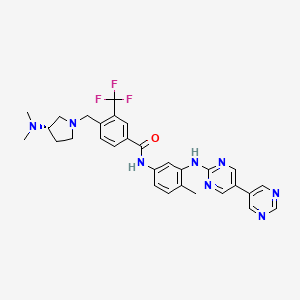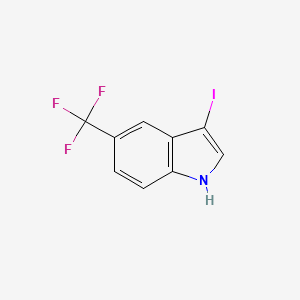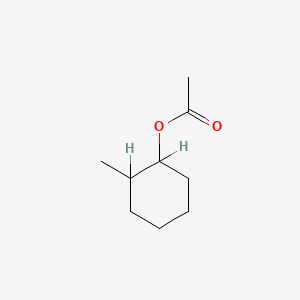
Ro 8-4304 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ro 8-4304 Hydrochloride is a highly pure, synthetic, and biologically active compound. It is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the NR2B subtype. This compound is known for its voltage-independent and non-competitive antagonistic properties, making it a valuable tool in neuropharmacological research .
準備方法
The chemical name of Ro 8-4304 Hydrochloride is 4-[3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy]benzamide hydrochloride . The synthetic route typically involves the following steps:
Formation of the core structure: This involves the synthesis of the tetrahydropyridine ring system.
Introduction of the fluorophenyl group: This step involves the attachment of the fluorophenyl group to the tetrahydropyridine ring.
Hydroxypropoxybenzamide formation: The final step involves the formation of the hydroxypropoxybenzamide moiety and its attachment to the core structure.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
化学反応の分析
Ro 8-4304 Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution reactions: The fluorophenyl group can undergo substitution reactions with halogenating agents to form various derivatives.
Reduction reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.
科学的研究の応用
Ro 8-4304 Hydrochloride has a wide range of scientific research applications, particularly in the fields of neuropharmacology and neuroscience. Some of its key applications include:
Neuropharmacological research: This compound is used to study the role of NMDA receptors in various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and epilepsy
Drug development: It serves as a lead compound for the development of new NMDA receptor antagonists with potential therapeutic applications.
Biological research: The compound is used to investigate the physiological and pathological roles of NMDA receptors in the central nervous system.
作用機序
Ro 8-4304 Hydrochloride exerts its effects by selectively binding to the NR2B subtype of NMDA receptors. This binding inhibits the receptor’s activity in a voltage-independent and non-competitive manner . The compound’s mechanism of action involves the following steps:
Binding to NR2B receptors: this compound binds to the NR2B subunit of NMDA receptors, preventing the influx of calcium ions.
Inhibition of receptor activity: This binding inhibits the receptor’s activity, reducing excitatory neurotransmission and preventing excitotoxicity.
Modulation of signaling pathways: By inhibiting NMDA receptor activity, this compound modulates various intracellular signaling pathways involved in synaptic plasticity and neuronal survival.
類似化合物との比較
Ro 8-4304 Hydrochloride is unique in its high selectivity for the NR2B subtype of NMDA receptors. Similar compounds include:
Ifenprodil: Another NR2B-selective NMDA receptor antagonist with a different chemical structure.
Eliprodil: A compound with similar selectivity for NR2B receptors but differing in its pharmacokinetic properties.
Traxoprodil: A selective NR2B antagonist used in research for its neuroprotective properties.
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying NMDA receptor function and developing new therapeutic agents .
特性
CAS番号 |
195988-65-9 |
|---|---|
分子式 |
C21H23FN2O3 |
分子量 |
370.4 g/mol |
IUPAC名 |
4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide |
InChI |
InChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26) |
InChIキー |
HFHFPCVDUCBNLG-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl |
正規SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O |
同義語 |
4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide Ro 8-4304 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


